Nitrofurazone

Catalog No.
S537289
CAS No.
59-87-0
M.F
C6H6N4O4
M. Wt
198.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Nitrofurazone

CAS Number

59-87-0

Product Name

Nitrofurazone

IUPAC Name

[(Z)-(5-nitrofuran-2-yl)methylideneamino]urea

Molecular Formula

C6H6N4O4

Molecular Weight

198.14 g/mol

InChI

InChI=1S/C6H6N4O4/c7-6(11)9-8-3-4-1-2-5(14-4)10(12)13/h1-3H,(H3,7,9,11)/b8-3-

InChI Key

IAIWVQXQOWNYOU-BAQGIRSFSA-N

SMILES

C1=C(OC(=C1)[N+](=O)[O-])C=NNC(=O)N

Solubility

less than 1 mg/mL at 66 °F (NTP, 1992)
1 G IN 4200 ML WATER, 590 ML ALC, 350 ML PROPYLENE GLYCOL; SOL IN POLYETHYLENE GLYCOL MIXT UP TO ABOUT 1%; PRACTICALLY INSOL IN CHLOROFORM & ETHER
SOL IN ALKALINE SOLN

Synonyms

Furacilin, Furacillin, Furacin, Nitrofural, Nitrofurazone, Nitrofurazone, Calcium (2:1) Salt

Canonical SMILES

C1=C(OC(=C1)[N+](=O)[O-])C=NNC(=O)N

Isomeric SMILES

C1=C(OC(=C1)[N+](=O)[O-])/C=N\NC(=O)N

Description

The exact mass of the compound Nitrofurazone is 198.0389 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as less than 1 mg/ml at 66° f (ntp, 1992)210 mg/l (at 25 °c)1 g in 4200 ml water, 590 ml alc, 350 ml propylene glycol; sol in polyethylene glycol mixt up to about 1%; practically insol in chloroform & ethersol in alkaline soln2.68e-01 g/l. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 44009. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Nitro Compounds - Nitrofurans. It belongs to the ontological category of nitrofuran antibiotic in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Antibacterial Activity Studies

Nitrofurazone's primary function is as a topical and systemic antibacterial agent. Researchers utilize nitrofurazone in vitro and in vivo studies to assess its effectiveness against various bacterial strains. This can include investigating its mechanism of action against specific bacteria or comparing its efficacy to other antibiotics []. Studies have explored its potential use for wound healing by promoting granulation tissue formation and reducing bacterial burden in wounds [].

Investigation of Antimicrobial Resistance

The rise of antimicrobial resistance is a significant global health concern. Nitrofurazone can be employed in research to study the development of resistance in bacteria to various antibiotics, including nitrofurans themselves. By exposing bacteria to nitrofurazone and monitoring their response, researchers can gain insights into the mechanisms of resistance and identify potential new targets for antibiotic development [].

Nitrofurazone (INN, trade name Furacin) is an antimicrobial organic compound belonging to the nitrofuran class []. It was first synthesized in the 1940s and gained popularity as a topical antibiotic for humans and animals [].

Nitrofurazone has played a significant role in scientific research, particularly in the early days of antibiotics. It was one of the first topical antibiotics available and provided valuable insights into the development of new antimicrobial agents []. However, due to safety concerns and the availability of more effective alternatives, its use in human medicine has declined in many countries.


Molecular Structure Analysis

Nitrofurazone has the chemical formula C6H6N4O4. Its structure features a central furan ring (a five-membered aromatic heterocycle containing oxygen) with a nitro group (NO2) attached. There are also two additional nitrogen atoms incorporated into the molecule [].

Here are some key features of its structure:

  • The nitro group is responsible for the antimicrobial activity of nitrofurazone []. It disrupts bacterial cell metabolism by interfering with protein synthesis [].
  • The furan ring contributes to the stability of the molecule [].

Chemical Reactions Analysis

Several chemical reactions are relevant to nitrofurazone:

  • Synthesis: The specific synthesis pathway for nitrofurazone can vary, but it typically involves the reaction of nitrofurfural with semicarbazide [].
  • Decomposition: Nitrofurazone can decompose under certain conditions, such as exposure to high temperatures or light. The decomposition products are not well characterized but may include toxic compounds.

Physical And Chemical Properties Analysis

  • Melting point: 215-217 °C []
  • Boiling point: Decomposes before boiling []
  • Solubility: Slightly soluble in water, soluble in organic solvents like dimethylformamide and acetone []
  • Stability: Relatively stable under normal storage conditions, but decomposes with heat and light exposure

Nitrofurazone exhibits its antibacterial activity by inhibiting protein synthesis in bacteria. The nitro group within the molecule disrupts the ribosomes, which are essential for translating genetic information into proteins []. This mechanism is effective against a broad spectrum of bacteria, including gram-positive and gram-negative organisms [].

Nitrofurazone has raised safety concerns due to its potential mutagenic and carcinogenic properties []. Studies have shown that it can induce DNA damage in animal models []. Due to these concerns, the U.S. Food and Drug Administration (FDA) has withdrawn approval for most human uses of nitrofurazone [].

Here are some additional safety hazards:

  • Toxicity: Nitrofurazone can cause skin irritation and allergic reactions in some individuals [].
  • Flammability: Nitrofurazone is not highly flammable but can decompose upon combustion, releasing toxic fumes [].

Nitrofurazone exhibits several chemical properties that are crucial for its biological activity. It is known to undergo metabolic reduction at its nitro group, leading to the formation of reactive intermediates that can covalently bind to cellular macromolecules. This reaction is believed to contribute to its antibacterial effects by interfering with bacterial enzyme functions involved in glucose metabolism and DNA synthesis . Additionally, nitrofurazone can react violently with reducing agents and darkens upon prolonged exposure to light .

The biological activity of nitrofurazone is primarily attributed to its ability to inhibit various bacterial enzymes. Although the exact mechanism of action remains unclear, it is thought to disrupt essential metabolic pathways by inhibiting enzymes such as pyruvate dehydrogenase, citrate synthetase, malate dehydrogenase, glutathione reductase, and pyruvate decarboxylase . Nitrofurazone has also been shown to induce mutagenic effects in laboratory studies, raising concerns about its carcinogenic potential in humans .

Nitrofurazone can be synthesized through several methods, often involving the nitration of furan derivatives. One common synthesis route involves the reaction of 5-nitrofuraldehyde with semicarbazide or related compounds under acidic conditions. The resulting product undergoes further purification steps to yield nitrofurazone in a crystalline form. The synthesis process must be carefully controlled due to the compound's sensitivity to light and heat, which can lead to degradation .

Nitrofurazone's primary applications include:

  • Topical Antiseptic: Used for treating superficial bacterial infections and wounds.
  • Burn Treatment: Effective as an adjunctive therapy for second- and third-degree burns.
  • Veterinary Medicine: Employed for treating infections in animals, particularly in livestock and pets.
  • Aquaculture: Utilized in fish farming for treating bacterial infections .

Despite its historical significance in medicine, nitrofurazone's use has declined due to safety concerns related to mutagenicity and potential carcinogenicity.

Studies on nitrofurazone interactions reveal that it may enhance the effects of other medications or increase toxicity risks when used concurrently with certain drugs. Its interaction profile includes potential adverse effects such as allergic contact dermatitis, which occurs in approximately 1% of patients treated . Furthermore, individuals with glucose-6-phosphate dehydrogenase deficiency may experience hemolytic reactions when consuming food products contaminated with nitrofuran derivatives .

Nitrofurazone shares structural similarities with several other compounds within the nitrofuran class. Below is a comparison highlighting its uniqueness:

Compound NameStructure SimilarityPrimary UseUnique Aspects
NitrofurantoinSimilar nitro groupUrinary tract infectionsPrimarily used orally; less mutagenic
FurazolidoneSimilar backboneGastrointestinal infectionsEffective against protozoa; different mechanism
NitrofuralStructural variantTopical antisepticLess commonly used; similar antibacterial action
NitrofurantoinSimilar backboneUrinary tract infectionsPrimarily used orally; less mutagenic
FuracilinSimilar structureTopical antisepticEffective against gram-negative bacteria

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Nitrofurazone appears as odorless pale yellow needles or yellow powder. pH (saturated aqueous solution) 6.0 - 6.5. Alkaline solutions are dark orange. (NTP, 1992)
Dry Powder
Odorless, lemon-yellow crystalline powder; [HSDB]
Odorless pale yellow needles or yellow powder. pH (saturated aqueous solution) 6.0 - 6.5. Alkaline solutions are dark orange.

Color/Form

PALE YELLOW NEEDLES
LEMON-YELLOW CRYSTALLINE POWDER

XLogP3

0.2

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

2

Exact Mass

198.03890469 g/mol

Monoisotopic Mass

198.03890469 g/mol

Boiling Point

236-240 °C

Heavy Atom Count

14

Taste

NEARLY TASTELESS BUT DEVELOPS BITTER AFTERTASTE

LogP

0.23 (LogP)

Odor

ODORLESS

Decomposition

When heated to decomposition it emits toxic fumes such as oxides of nitrogen.

Appearance

Solid powder

Melting Point

457 to 464 °F (decomposes) (NTP, 1992)
457-464 ° F

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

X8XI70B5Z6

GHS Hazard Statements

Aggregated GHS information provided by 100 companies from 8 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 52 of 100 companies. For more detailed information, please visit ECHA C&L website;
Of the 7 notification(s) provided by 48 of 100 companies with hazard statement code(s):;
H301 (10.42%): Toxic if swallowed [Danger Acute toxicity, oral];
H302 (89.58%): Harmful if swallowed [Warning Acute toxicity, oral];
H317 (87.5%): May cause an allergic skin reaction [Warning Sensitization, Skin];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

For the treatment of bacterial skin infections including pyodermas, infected dermatoses and infections of cuts, wounds, burns and ulcers due to susceptible organisms.

Therapeutic Uses

Anti-Infective Agents, Local; Anti-Infective Agents, Urinary; Trypanocidal Agents
/NITROFURAZONE/ IS BACTERICIDAL FOR MANY GRAM POSITIVE & GRAM NEGATIVE ORGANISMS PRESENT IN SURFACE INFECTIONS ... IT HAS BEEN USED TOPICALLY TO TREAT INFECTIONS OF SKIN & MUCOUS MEMBRANES.
NITROFURAZONE MAY BE TRIED IN ... /LATE-STAGE TRYPANOSOMIASIS/ WITH SOME CHANCE OF SUCCESS. SINGLE COURSE OF TREATMENT ... AT 6 HR INTERVALS FOR 1 WK. 3 COURSES MAY BE GIVEN WITH A WEEK'S REST BETWEEN EACH.
IT FINDS USE, ESP, IN TREATMENT OF 2ND & 3RD DEGREE BURNS & IN SKIN GRAFTING IN WHICH THERE ARE COMPLICATIONS FROM BACTERIAL INFECTIONS THAT ARE REFRACTORY TO USUAL DRUGS OF CHOICE BUT IN WHICH SENSITIVITY TO NITROFURAZONE IS DEMONSTRABLE. ... NITROFURAZONE IS USED IN MGMNT OF SUSCEPTIBLE INFECTIONS OF EYE, EAR, NOSE, URETHRA & VAGINA. ... /IT/ RETAINS ITS ANTIBACTERIAL ACTIVITY IN BLOOD, SERUM & PUS; PHAGOCYTOSIS IS NOT INHIBITED & NITROFURAZONE DOES NOT INTERFERE WITH HEALING.
For more Therapeutic Uses (Complete) data for NITROFURAZONE (14 total), please visit the HSDB record page.

Pharmacology

Nitrofurazone is a topical antibacterial agent indicated as an adjunctive therapy for second and third degree burns when resistance to other agents is a real or potential problem. Nitrofurazone is also indicated in skin grafting when bacterial contamination may cause graft rejection or donor site infection, especially in hospitals with a history of resistant bacteria.

MeSH Pharmacological Classification

Anti-Infective Agents

ATC Code

B - Blood and blood forming organs
B05 - Blood substitutes and perfusion solutions
B05C - Irrigating solutions
B05CA - Antiinfectives
B05CA03 - Nitrofural
D - Dermatologicals
D08 - Antiseptics and disinfectants
D08A - Antiseptics and disinfectants
D08AF - Nitrofuran derivatives
D08AF01 - Nitrofural
D - Dermatologicals
D09 - Medicated dressings
D09A - Medicated dressings
D09AA - Medicated dressings with antiinfectives
D09AA03 - Nitrofural
P - Antiparasitic products, insecticides and repellents
P01 - Antiprotozoals
P01C - Agents against leishmaniasis and trypanosomiasis
P01CC - Nitrofuran derivatives
P01CC02 - Nitrofural
S - Sensory organs
S01 - Ophthalmologicals
S01A - Antiinfectives
S01AX - Other antiinfectives
S01AX04 - Nitrofural
S - Sensory organs
S02 - Otologicals
S02A - Antiinfectives
S02AA - Antiinfectives
S02AA02 - Nitrofural

Mechanism of Action

MECHANISM OF ANTIBACTERIAL ACTION OF FURAN DERIV IS UNKNOWN, BUT IT IS PRESUMED THAT THE COMPD INTERFERES WITH ENZYMATIC PROCESSES ESSENTIAL TO BACTERIAL GROWTH. /FURAN DERIV/
The exact mechanism of action of nitrofurazone is not known. It appears, howeverthat the drug acts by inhibiting bacterial enzymes involved in carbohydrage metabolism. Oragnic matter (eg, blood pus, serum) and aminobenzoic acid (p-aminobenzoic acid) inhibit the antibacterial action of nitrofurazone.

Vapor Pressure

0.00000431 [mmHg]

Pictograms

Acute Toxic Irritant

Acute Toxic;Irritant

Other CAS

59-87-0

Absorption Distribution and Excretion

ABOUT 1% OF (14)C WAS RECOVERED FROM URINE, FECES & BILE AS UNCHANGED 5-NITRO-2-FURALDEHYDE SEMICARBAZONE, SUGGESTING SUBSTANTIAL METABOLISM OF THIS SUBSTANCE IN RAT /AFTER ORAL DOSAGE OF 100 MG/KG/.
RATS DOSED WITH 100 MG/KG 5-NITRO-2-FURALDEHYDE SEMICARBAZONE- [FORMYL-(14)C] ... EXCRETED ABOUT 66%, 35% & 1% OF ACTIVITY IN URINE, FECES & IN RESPIRED AIR AS CO2, RESPECTIVELY, WITHIN 96 HR, & MAJORITY OF (14)C ACTIVITY WAS ELIMINATED WITHIN 48 HR. RECOVERY OF (14)C IN BILE WAS ABOUT 27% AFTER 48 HR.
IN RATS DOSED WITH 100 MG/KG, PLASMA LEVELS OF 4.5 MG/L ... WERE FOUND AFTER 4 HR, 34% OF WHICH WAS BOUND TO PROTEINS. RATS DOSED WITH 200 MG/KG ... EXCRETED ABOUT 4.6% IN URINE & 0.5% IN FECES WITHIN 48 HR. ORALLY ADMIN 5-NITRO-2-FURALDEHYDE SEMICARBAZONE WAS DETECTED IN CEREBROSPINAL FLUID OF DOGS WITHIN 2 HR.

Metabolism Metabolites

/NITROFURAZONE HAS/ BEEN SHOWN TO BE REDUCED BY ENZYMES & PREPN FROM MAMMALIAN LIVER. ... ISOLATION OF A HYDROXYLAMINE INTERMEDIATE IS NOT UNCOMMON IN IN VITRO STUDIES.
The disposition of the antibiotic nitrofurazone was studied in the singlepass isolated perfused rat liver. Both the effects of the steady state level of drug and the composition of the perfusate were evaluated. The higher level (120 ug/ml) of nitrofurazone in a perfusion medium lacking the glutathione precursors, glycine, glutamic acid and cysteine, caused a marked increase in bile flow (from 1.01 + or - 0.07 to 2.33 + or - 1.07 ul/min/g), massiv biliary efflux of glutathione disulfide (from 0.55 + or - 0.07 to 60.6 + or - 25.4 nmol/min/g) and a sharp decline in the caval efflux of glutathione (to undetectable levels) and the tissue level of glutathione (from 5.74 + or - 0.20 to 2.68 + or - 0.13 umol/g). Even after the drug was discontinued, these parameters were not restored to control levels. The lower level (30 ug/ml) of nitrofurazone with or without amino acid supplementatio and the higher level with supplementation induced less dramatic effects. Using (35)S methionine, a new conjugated metabolite of nitrofurazone and glutathione was detected. The data suggest that the toxicity of the reactive oxygen species generated by the redox cycling of the nitro group and the reactive metabolites generated by further reduction of nitrofurazone can be mitigated by adequate glutathione levels, but that livers lacking sufficient glutathione to scavenge these reactive species may be damaged.

Wikipedia

Nitrofurazone
Buserelin

Drug Warnings

... /TREATMENT AS IN LATE-STAGE TRYPANOSOMIASIS/ IS UNSUITABLE FOR FEBRILE OR DEBILITATED PATIENTS. ... IT PRODUCES HEMOLYTIC ANEMIA IN PATIENTS WITH GLUCOSE-6-PHOSPHATE DEHYDROGENASE DEFICIENCY.
WHEN USED TOPICALLY IN EAR ... /NITROFURAZONE/ MAY PRODUCE CUTANEOUS SENSITIVITY REACTIONS. ... THIS TYPE OF REACTION ... FREQUENTLY MIMICS DISEASE BEING TREATED. ... /THIS DRUG REACTION/ CAN USUALLY BE RECOGNIZED BECAUSE THE INFLAMMATORY PROCESS BEGINS TO SPREAD TO LOBULE OF EAR & INFECTION DOES NOT RESPOND TO TREATMENT.
... STRAINS OF PSEUDOMONAS & PROTEUS ARE OFTEN RESISTANT.
IT HAS NOT YET BEEN SHOWN TO BE USEFUL IN TREATMENT OF MINOR BURNS, WOUNDS, OR CUTANEOUS ULCERS WHICH ARE INFECTED. IT IS PROBABLY NOT EFFECTIVE IN TREATMENT OF PYODERMA. ... APPROX 0.5-2% OF PATIENTS BECOME SENSITIZED TO DRUG, SOMETIMES WITHIN 5 DAYS OF INITIATION OF TREATMENT. ... FOR ALL NITROFURAZONE DOSAGE FORMS, AVOID EXPOSURE AT ALL TIMES TO DIRECT SUNLIGHT, EXCESSIVE HEAT & ALKALINE MATERIALS.
For more Drug Warnings (Complete) data for NITROFURAZONE (8 total), please visit the HSDB record page.

Biological Half Life

5 hours

Use Classification

Veterinary Drug -> ANTIMICROBIAL_AGENT; -> JECFA Functional Classes

Methods of Manufacturing

REACTION OF ACETONE SEMICARBAZONE WITH 5-NITROFURFURALDOXIME
PREPARED FROM 2-FORMYL-5-NITROFURAN & SEMICARBAZIDE HYDROCHLORIDE

General Manufacturing Information

Other (requires additional information)
Hydrazinecarboxamide, 2-[(5-nitro-2-furanyl)methylene]-: ACTIVE
IT IS UNSTABLE IN GALVANIZED WATERERS ... ITS SAFETY AS FOOD ADDITIVE IS BEING QUESTIONED. ... FDA HAS PROPOSED THAT IT BE WITHDRAWN AS APPROVED FEED ADDITIVE SINCE IT HAS BEEN SUSPECT AS TUMORIGENIC AGENT UNDER SOME EXPTL CONDITIONS.
... /IT/ HAS BEEN USED IN USSR AS COMPONENT OF PROTECTIVE PASTE FOR HANDS OF WORKERS IN INDUSTRY.
IN JAPAN IT IS USED ... AS PRESERVATIVE IN FOODS: THUS ... /DURING/ 1950-1966 IT WAS APPROVED ... /AS PRESERVATIVE/ FOR FISH SAUSAGE, FISH HAM, MEAT SAUSAGE, MEAT HAM & KAMABOKO (FISH CAKE) AT CONCN OF 5 MG/KG. IT WAS ALSO PERMITTED TO BE INCL IN CRUSHED ICE AT LEVEL OF 20 MG/KG FOR PRESERVATION OF FRESH FISH.

Analytic Laboratory Methods

DETERMINATION OF NITROFURAZONE IN PHARMACEUTICAL PREPARATIONS BY REVERSE PHASE HPLC ON SPHERISORB S5-ODS WITH UV DETECTION.
POLAROGRAPHIC METHOD FOR EST ... IN FEED HAS BEEN PROPOSED; & METHOD FOR IDENTIFICATION USING TLC HAS BEEN DEVELOPED.
DETERMINATION IN NITROFURAZONE FEEDS BY SPECTROPHOTOMETRY AT 440 NM.
... DETERMINED IN FEEDS & PREMIXES COLORIMETRICALLY OVER RANGE OF 0.0055-11% WITH RECOVERY OF /97.7%/ ... SIMILAR METHOD ... /USED FOR/ CHICKEN TISSUES AT 1-5 PPM & FOR EST OF LEVELS AS LOW AS 0.25 PPM IN MILK.
For more Analytic Laboratory Methods (Complete) data for NITROFURAZONE (9 total), please visit the HSDB record page.

Clinical Laboratory Methods

AN HPLC METHOD FOR DETECTION OF NITROFURANTOIN & OTHER NITROFURAN DERIV IN BLOOD & URINE OF MAN IS DESCRIBED. DETECTION LIMIT WAS 0.02 UG/ML.
A HPLC METHOD FOR DETECTION OF THERAPEUTIC CONCN OF NITROFURANTOIN & SOME STRUCTURALLY RELATED DRUGS IN PLASMA & URINE IS DESCRIBED.
THE HPLC PROCEDURE DESCRIBED FOR DETECTION OF NITROFURANTOIN IN PLASMA, URINE & BIOLOGICAL FLUIDS.
... DETERMINED IN FEEDS & PREMIXES COLORIMETRICALLY OVER RANGE OF 0.0055-11% WITH RECOVERY OF /97.7%/ ... SIMILAR METHOD ... /USED FOR/ CHICKEN TISSUES AT 1-5 PPM & FOR EST OF LEVELS AS LOW AS 0.25 PPM IN MILK.
For more Clinical Laboratory Methods (Complete) data for NITROFURAZONE (6 total), please visit the HSDB record page.

Stability Shelf Life

DARKENS ON PROLONGED EXPOSURE TO LIGHT
SENSITIVE TO HEAT
STABLE IN SOLID STATE WHEN PROTECTED FROM LIGHT
Nitrofurazone darkens slowly on exposure to light; however, discoloration does not appreciably affect the potency of the drug. Light sensitivity is greatest with low concentrations of nitrofurazone in solution. The drug is stable in solutions with a pH of 4-9. Nitrofurazone may be autoclaved with little loss of antibacterial activity. Preparations of nitrofurazone should be stored and dispensed in tight, light resistant containers, avoiding exposure at all times to direct sunlight, strong fluorescent light, prolonged excessive heat, and/or alkaline materials.

Dates

Modify: 2023-08-15
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